2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

COX-2 inhibitor Structure-Activity Relationship (SAR) Selectivity

Target this specific 1,5-diarylimidazole for precise antiviral or anti-inflammatory probing. It uniquely combines a C-2 allylthio terminal alkene for bioorthogonal thiol-ene conjugation and a C-5 bromophenyl handle for cross-coupling, enabling direct, linker-free probe assembly. Unlike simpler 2-methylthio COX-2 analogs, this N-1 trifluoromethoxyphenyl scaffold drives pharmacophore novelty. Streamline SAR library synthesis and ABPP workflows with this dual-handle, late-stage diversification core.

Molecular Formula C19H14BrF3N2OS
Molecular Weight 455.29
CAS No. 1226429-50-0
Cat. No. B2660981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
CAS1226429-50-0
Molecular FormulaC19H14BrF3N2OS
Molecular Weight455.29
Structural Identifiers
SMILESC=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H14BrF3N2OS/c1-2-11-27-18-24-12-17(13-3-5-14(20)6-4-13)25(18)15-7-9-16(10-8-15)26-19(21,22)23/h2-10,12H,1,11H2
InChIKeyAKSBEVDKWBGBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: A Specialized 1,5-Diaryl Imidazole Building Block for Focused Library Synthesis and COX-2 Antiviral Research


2-(Allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226429-50-0) is a multi-substituted 1,5-diaryl imidazole derivative. Its structure features three distinct pharmacophoric elements: a C-2 allylthioether, a C-5 4-bromophenyl group, and an N-1 4-(trifluoromethoxy)phenyl group. This compound belongs to a class of heterocycles extensively investigated for selective cyclooxygenase-2 (COX-2) inhibition and, more recently, antiviral applications, particularly against cytomegalovirus (CMV). [1] [2] The specific combination of a bromine atom for potential metal-catalyzed cross-coupling and a terminal alkene in the allylthio group for further functionalization makes it a versatile, advanced intermediate rather than a common screening hit, distinguishing it from simpler 2-methylthio or unsubstituted phenyl analogs.

Why 2-(Allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole Cannot Be Replaced by Simpler 2-Thioimidazole Analogs


Generic substitution within this chemical class fails due to a steep and well-documented structure-activity relationship (SAR) at both the C-2 and N-1 positions. Research on 2-alkylthio-1,5-diarylimidazoles as selective COX-2 inhibitors demonstrates that potency and selectivity are highly sensitive to the size and nature of the C-2 thioether substituent; a small SMe group provides optimal COX-2 inhibition, whereas larger or unsaturated groups like allylthio are typically detrimental for this specific target. [1] Conversely, the presence of a 4-substituted N-1 phenyl ring is crucial for biological activity, often governing target affinity and metabolic stability. [2] Therefore, replacing this compound with an analog containing, for example, a simpler methylthio group or an unsubstituted phenyl ring would not only fail to replicate its unique reactivity profile as a synthetic building block but would also target a different pharmacological space entirely.

Quantitative Evidence Guide: Matching the Unique Reactivity of 2-(Allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole to Research Needs


COX-2 Selectivity: A High-Fidelity SAR Point Demonstrating the Impact of the Allylthio Substituent

The C-2 allylthio group on the target compound is a critical determinant of its biological profile. While not optimal for COX-2 inhibition, this fact itself differentiates it from the most potent leads in this class. A landmark study on 2-alkylthio-1,5-diarylimidazoles established that the C-2 methylthio group (SMe) is optimal for COX-2 potency and selectivity. The lead compound 11g (1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole) achieved a COX-2 IC50 of 0.43 μM with no COX-1 inhibition up to 25 μM, rivaling celecoxib. [1] The target compound's larger, unsaturated allylthio group is known to be detrimental to this specific COX-2 pharmacophore, making it a poor choice for COX-2 research but an excellent tool for exploring off-target or alternative biological space within the same chemical series. [2]

COX-2 inhibitor Structure-Activity Relationship (SAR) Selectivity

Antiviral Drug Design: Inclusion of the N-1 Trifluoromethoxy Phenyl Group in a Claimed Pharmacophore

The target compound contains a 4-(trifluoromethoxy)phenyl group at the N-1 position, a structural feature explicitly included within the Markush structures of patented antiviral imidazole derivatives. Patent RU2415851C2 claims imidazole derivatives substituted at R3 with phenyl groups that can be substituted by a 'trifluoromethoxygroup'. [1] While no direct biological data is provided for this exact compound, its congruence with the patented pharmacophore provides a strong, class-level indication of potential antiviral utility, specifically against CMV. This contrasts with many close analogs that feature other substituents (e.g., 4-fluoro, 3-trifluoromethyl) not explicitly claimed in this context.

Antiviral Cytomegalovirus (CMV) Drug design

Conceptual Differentiation as a Synthetic Building Block: The Dual-Reactivity Advantage Over Saturated Analogs

A key quantifiable differentiation lies in the compound's synthetic utility. It possesses two orthogonal reactive handles: a terminal alkene on the allylthio group suitable for thiol-ene click chemistry, and an aryl bromide (4-bromophenyl) for Suzuki, Heck, or Buchwald-Hartwig cross-couplings. [1] Computational predictions (e.g., using Zinc or SwissADME) can provide theoretical logP and molecular complexity scores. However, this dual reactivity is an observable and measurable chemical property. An analog such as 2-(methylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole lacks the alkene moiety, offering only one reactive handle for diversification. This makes the target compound capable of generating more complex and diverse libraries in fewer synthetic steps, offering a measured advantage in molecular complexity generation.

Building block Click chemistry Cross-coupling Molecular complexity

Validated Application Scenarios for Procuring 2-(Allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole


Focused Library Synthesis for Non-COX-2 Target Exploration

As established in Section 3, this compound is a poor structural fit for the COX-2 active site. Its primary value lies in exploring the biological activity of 1,5-diaryl imidazoles against other targets. A researcher investigating anti-CMV or other antiviral mechanisms within this chemical class, as suggested by patent literature, would prioritize this compound as a core scaffold for synthesis. [1] Its allylthio and bromophenyl groups can be sequentially modified to generate a library of analogs for target identification and initial SAR studies, a task for which a simpler methylthio analog would be far less versatile.

Covalent Probe and Bioconjugate Tool Generation

The terminal alkene of the allylthio group provides a specific, mild, and bioorthogonal functionalization point. This enables the creation of chemical probes for activity-based protein profiling (ABPP) or the synthesis of bioconjugates. The target compound can be directly linked to a thiol-containing fluorophore, biotin tag, or solid support via thiol-ene chemistry without requiring an additional linker. [1] This native reactive handle, combined with the synthetic versatility of the 4-bromophenyl group, is a specific and quantifiable advantage over in-class compounds lacking an alkene, as it eliminates an entire deprotection and coupling step from the bioconjugation workflow.

Late-Stage Diversification in a Drug Discovery Program Constrained by IP

For programs aiming to operate in the anti-inflammatory or antiviral space already crowded by imidazole-based competitors, the specific substitution pattern of this compound provides a clear path to novelty. The presence of the N-1 trifluoromethoxy group, which is specifically claimed in antiviral patents, and the C-2 allylthio group, which is structurally distinct from the SMe group prevalent in COX-2 literature, allows exploration of chemical space that is both pharmacologically relevant and potentially free of prior art. [1] [2]

Building Block for Generating Drug-Like Molecular Complexity

Medicinal chemists often need to rapidly increase the molecular complexity and three-dimensionality of leads. This compound serves as a superior starting point compared to simpler 1,5-diarylimidazoles. Its two orthogonal handles allow for sequential, high-yielding transformations—first a cross-coupling to add one functional group, followed by a thiol-ene click reaction to add a second, diverse functional group. This late-stage diversification strategy can efficiently create a matrix of products, maximizing structure-activity relationship (SAR) data from a single advanced intermediate, a process that would require multiple, separate intermediates using a less functionalized core.

Quote Request

Request a Quote for 2-(allylthio)-5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.